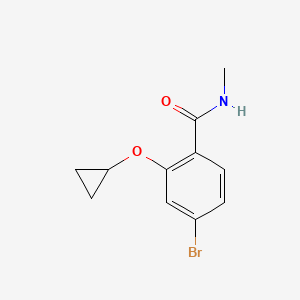

4-Bromo-2-cyclopropoxy-N-methylbenzamide

Description

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

4-bromo-2-cyclopropyloxy-N-methylbenzamide |

InChI |

InChI=1S/C11H12BrNO2/c1-13-11(14)9-5-2-7(12)6-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |

InChI Key |

AGTCBXIULOTJDB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Br)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:

Bromination: The starting material, 2-cyclopropoxy-N-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Cyclopropoxylation: The intermediate product is then subjected to cyclopropoxylation, where a cyclopropyl group is introduced using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products:

Substitution: Formation of substituted benzamides.

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry: 4-Bromo-2-cyclopropoxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its reactivity and functional groups allow for the modification of material properties, enhancing their performance in specific applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and cyclopropoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets involved would require detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 4-Bromo-2-cyclopropoxy-N-methylbenzamide with structurally related benzamides from the literature:

Crystallographic and Conformational Differences

- 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two distinct molecules (A and B) in its asymmetric unit, with a mean σ(C–C) bond deviation of 0.006 Å . This contrasts with 4-Bromo-N,N'-bis(4-methoxyphenyl)-benzamidine , which shows tighter crystallographic packing (R factor = 0.029) due to its planar amidine core .

Physicochemical Properties

- 4-Bromo-2-ethoxy-N-phenylbenzamide ’s ethoxy group increases hydrophobicity (logP ~3.5 estimated), whereas the cyclopropoxy group may further elevate logP, impacting membrane permeability .

Q & A

Q. What are the key challenges in synthesizing 4-Bromo-2-cyclopropoxy-N-methylbenzamide, and how can reaction conditions be optimized?

The synthesis of this compound often encounters challenges in regioselective bromination and stable cyclopropoxy group introduction. A two-step protocol is recommended:

- Step 1 : Bromination of 2-cyclopropoxy-N-methylbenzamide using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst in CCl₄ at 80°C).

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization involves adjusting reaction time (12–24 hours) and monitoring by TLC or HPLC to minimize side products like over-brominated derivatives .

| Parameter | Optimal Condition | Common Side Products |

|---|---|---|

| Brominating Agent | NBS (1.2 equiv) | Dibrominated analogs |

| Solvent | CCl₄ | Dehalogenated byproducts |

| Temperature | 80°C | Cyclopropane ring-opening |

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from structural analogs?

Key spectral markers include:

- ¹H NMR : A singlet at δ 1.0–1.2 ppm (cyclopropyl CH₂), a downfield shift for the N-methyl group (δ 3.0–3.2 ppm), and aromatic protons at δ 7.3–7.8 ppm.

- ¹³C NMR : A carbonyl signal at ~168 ppm and cyclopropane carbons at 8–12 ppm.

- IR : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C cyclopropoxy). Compare with analogs lacking bromine (e.g., 4-Chloro derivatives) to confirm regiochemistry .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

Slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C produces well-defined crystals. For challenging cases, vapor diffusion (ether into toluene) is effective. SHELXL refinement ( ) is recommended for resolving disorder in the cyclopropoxy group, with R-factor targets < 0.05 .

Advanced Research Questions

Q. How does the cyclopropoxy group influence the compound’s conformational stability and intermolecular interactions?

X-ray crystallography reveals that the cyclopropoxy group induces torsional strain, favoring a planar amide conformation to minimize steric clashes. Key interactions include:

Q. What computational methods predict the compound’s binding affinity for kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER force field) identify potential interactions with ATP-binding pockets in kinases:

- Electrostatic complementarity : Bromine occupies hydrophobic subpockets (e.g., in CDK2).

- Free energy calculations (MM-PBSA) : ΔG ≈ -8.2 kcal/mol, suggesting moderate inhibition. Validate with enzymatic assays (IC₅₀ determination) using recombinant kinases .

Q. How can HPLC-MS/MS methods be optimized for quantifying trace impurities in batch synthesis?

Use a C18 column (5 µm, 150 mm × 4.6 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Key parameters:

Q. What strategies mitigate photodegradation of the bromophenyl moiety under UV light?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.